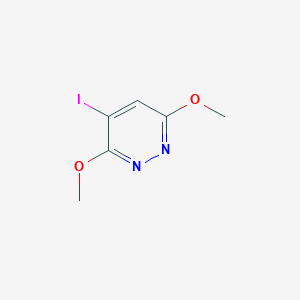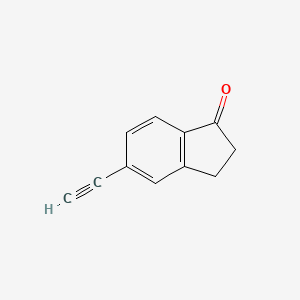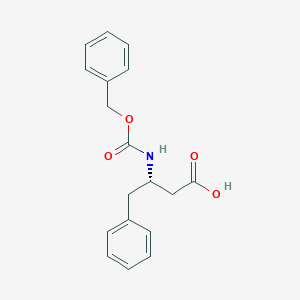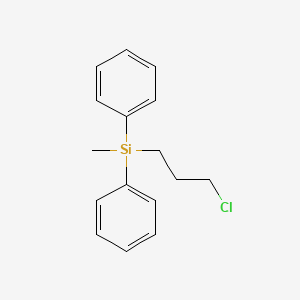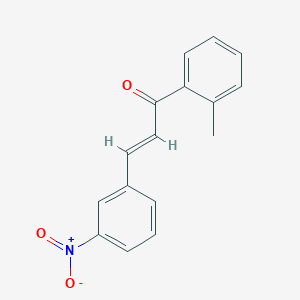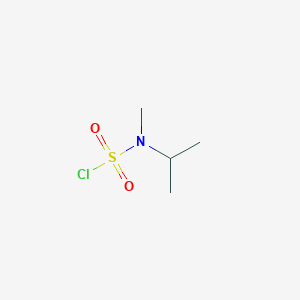
Isopropyl(methyl)sulfamoyl chloride
Descripción general
Descripción
Isopropyl(methyl)sulfamoyl chloride is a chemical compound with the CAS Number: 263169-13-7 . It has a molecular weight of 171.65 and a molecular formula of C4H10ClNO2S . It is a colorless to pale yellow liquid at room temperature with an irritating odor .
Synthesis Analysis
The primary method of synthesis for this compound involves a reaction between isopropanol and methylsulfonyl chloride under acidic conditions . The reaction equation is as follows: (CH3)2CHOH + ClSO2CH3 → (CH3)2CHOSO2Cl + HCl .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 . The compound contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
This compound can act as an acylating agent. It reacts with amine compounds to form sulfonamide structures, which can then be used to synthesize various target compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 216.0° C at 760 mmHg , a predicted density of 1.3 g/mL , and a predicted refractive index of n 20D 1.48 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .Aplicaciones Científicas De Investigación
Efficient Sulfamoylation of Hydroxyl Groups
Isopropyl(methyl)sulfamoyl chloride can be used in the efficient sulfamoylation of hydroxyl groups. The use of specific solvents like N, N-dimethylacetamide significantly accelerates the sulfamoylation reaction compared to traditional solvents, achieving high yields without the need for a base. This method applies to a wide range of hydroxyl groups, demonstrating the versatility of sulfamoyl chlorides in organic synthesis (Okada, Iwashita, & Koizumi, 2000).
Activation of Sulfamoyl Chlorides for Aliphatic Sulfonamides Synthesis
This compound can be activated through single-electron reduction, albeit more challenging than for sulfonyl chlorides. However, by employing silyl radicals for Cl-atom abstraction, similar activation rates can be achieved. This method allows for the direct synthesis of aliphatic sulfonamides from inexpensive olefins, showcasing a cost-effective approach for generating complex molecules useful in medicinal chemistry (Hell et al., 2019).
Conversion of Esters to Acid Chlorides
While not directly involving this compound, related research shows that tert-butyl esters can be converted to acid chlorides using thionyl chloride, with isopropyl esters remaining unreactive under these conditions. This selective conversion process highlights the chemical reactivity and potential application of similar compounds in synthetic organic chemistry (Greenberg & Sammakia, 2017).
Analytical Method Development
In analytical chemistry, this compound's structural analogs, like isopropyl p-toluenesulfonate, have been quantified in pharmaceutical substances using robust liquid chromatographic methods. This showcases the compound's relevance in developing analytical methodologies for quality control in pharmaceuticals (Zacharis & Vastardi, 2018).
Safety and Hazards
Isopropyl(methyl)sulfamoyl chloride is a flammable substance . It is also irritating and requires protective measures to avoid contact with skin, eyes, and respiratory tract . It should be stored away from open flames and high temperatures . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . The safety information signal word for this compound is “Danger” and the hazard statements are H314, H335 .
Mecanismo De Acción
Target of Action
Isopropyl(methyl)sulfamoyl chloride primarily targets amines . It acts as an acylating agent, reacting with amines to form sulfonamide structures .
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the this compound molecule binds to the amine, resulting in the formation of a sulfonamide structure . This reaction is typically facilitated by the presence of a base .
Biochemical Pathways
The formation of sulfonamide structures can lead to the synthesis of various target compounds .
Pharmacokinetics
It’s known that the compound is a flammable liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and carbon disulfide . It slowly hydrolyzes in air .
Result of Action
The primary result of the action of this compound is the formation of sulfonamide structures . These structures can be used to synthesize a variety of target compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to slowly hydrolyze in air . Additionally, it should be kept away from fire and high temperatures due to its flammability . During storage and handling, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent dangerous reactions . Adequate ventilation should be provided in the working environment, and appropriate personal protective equipment such as protective gloves, goggles, and masks should be used .
Propiedades
IUPAC Name |
N-methyl-N-propan-2-ylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQGZLCQBFHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255631 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263169-13-7 | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263169-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(1-methylethyl)sulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(propan-2-yl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


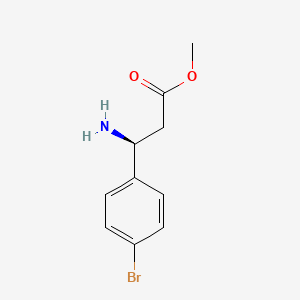
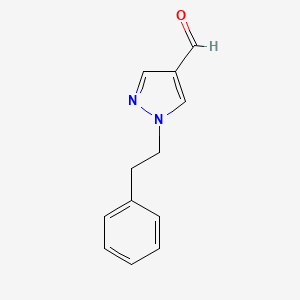
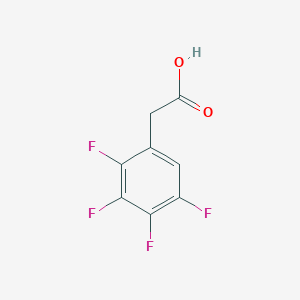
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
